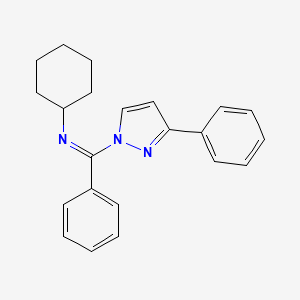![molecular formula C13H17N5O7 B14499223 3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 64974-37-4](/img/structure/B14499223.png)
3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diazabicyclo[331]nonane;2,4,6-trinitrophenol is a compound that combines the structural features of a bicyclic amine and a nitrophenol The bicyclic amine, 3,7-diazabicyclo[331]nonane, is known for its rigid structure and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diazabicyclo[3.3.1]nonane typically involves the Mannich reaction of 3,5-dinucleophilic pyridine derivatives . This reaction is one of the most generally applicable methods for preparing this compound. The reaction conditions often involve the use of formaldehyde and a secondary amine under acidic conditions.
For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the most common method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of 3,7-diazabicyclo[3.3.1]nonane may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. Similarly, the industrial production of 2,4,6-trinitrophenol involves controlled nitration processes to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a catalyst, or metal hydrides, are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of 3,7-diazabicyclo[3.3.1]nonane.
Reduction: Amino derivatives of 2,4,6-trinitrophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Diazabicyclo[33
Mécanisme D'action
The mechanism of action of 3,7-diazabicyclo[3.3.1]nonane derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of the AMPA receptor, inducing the expression of neurotrophic factors like BDNF and NGF . These interactions can trigger pathways responsible for neuronal survival, growth, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with similar structural features but different reactivity and applications.
2,4-Dinitrophenol: A compound with two nitro groups, used as a metabolic stimulant and in industrial applications.
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: A derivative with additional functional groups, used in the synthesis of complex organic molecules.
Uniqueness
3,7-Diazabicyclo[331]nonane;2,4,6-trinitrophenol is unique due to the combination of a rigid bicyclic amine structure with the highly reactive nitrophenol component
Propriétés
Numéro CAS |
64974-37-4 |
|---|---|
Formule moléculaire |
C13H17N5O7 |
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
3,7-diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H14N2.C6H3N3O7/c1-6-2-8-4-7(1)5-9-3-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-9H,1-5H2;1-2,10H |
Clé InChI |
JWHWQADDLBQCLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC1CNC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
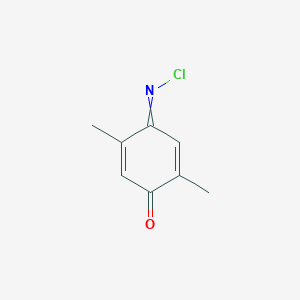
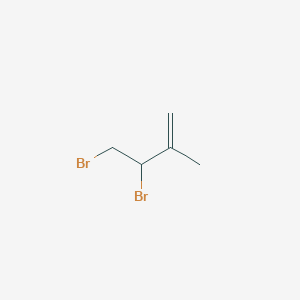
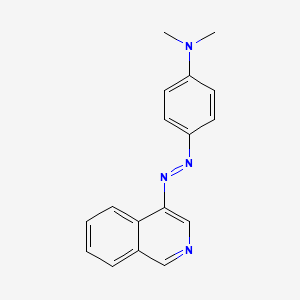
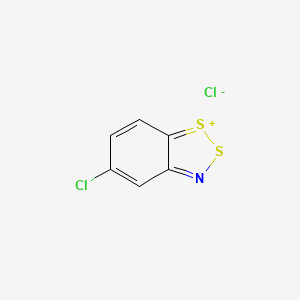
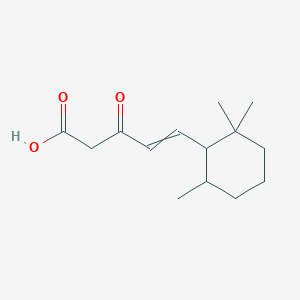

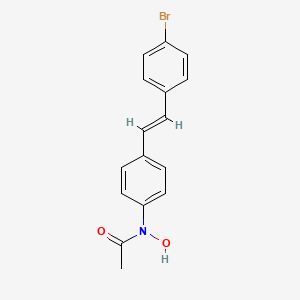


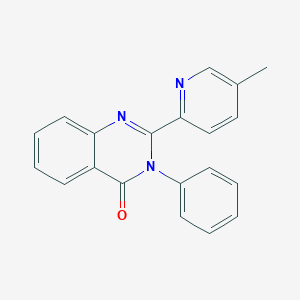
![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
